molecular formula C20H22N4O10S B1236175 Cefuroxime axetil CAS No. 97232-96-7

Cefuroxime axetil

Cat. No.: B1236175
CAS No.: 97232-96-7
M. Wt: 510.5 g/mol
InChI Key: KEJCWVGMRLCZQQ-DJMWJSSGSA-N
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Description

Cefuroxime axetil is a second-generation cephalosporin antibiotic that is used to treat a variety of bacterial infections. It is an acetoxyethyl ester prodrug of cefuroxime, which means it is converted into the active form, cefuroxime, in the body. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of respiratory tract infections, urinary tract infections, skin infections, and more .

Mechanism of Action

Target of Action

Cefuroxime axetil, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound works by binding to these PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

This compound is an acetoxyethyl ester prodrug. After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The axetil moiety is metabolized to acetaldehyde and acetic acid . The bioavailability of this compound increases from 37% to 52% when taken with food .

Result of Action

The action of this compound results in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes this compound effective against a broad range of Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the absorption of this compound is greater when taken after food, which can increase its bioavailability . Additionally, resistance to this compound can develop through various mechanisms, including the production of beta-lactamases, alteration of PBPs, decreased permeability, and the presence of bacterial efflux pumps . Therefore, the local susceptibility data should be consulted to ensure the appropriate use of this antibiotic .

Biochemical Analysis

Biochemical Properties

Cefuroxime axetil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, this compound inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, causing disruption in cell wall synthesis, which leads to cell death. This compound influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Additionally, this compound impacts cellular metabolism by inhibiting the synthesis of essential components of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cefuroxime in the body. Cefuroxime then binds to specific PBPs within the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. The binding interactions with PBPs and the inhibition of enzyme activity are critical for the antibacterial effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but can degrade under extreme conditions. Long-term studies have shown that this compound maintains its antibacterial activity over time, although its efficacy may decrease with prolonged exposure to certain environmental factors. In vitro and in vivo studies have demonstrated that this compound remains effective in inhibiting bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed. It is essential to determine the appropriate dosage to balance efficacy and safety in animal models .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis by nonspecific esterases in the intestinal mucosa and blood. This process converts this compound to its active form, cefuroxime. The axetil moiety is further metabolized to acetaldehyde and acetic acid. Cefuroxime is not extensively metabolized and is primarily excreted unchanged in the urine .

Transport and Distribution

After oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed to cefuroxime. Cefuroxime is then distributed throughout the extracellular fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile. This widespread distribution ensures that cefuroxime reaches various tissues and exerts its antibacterial effects .

Subcellular Localization

This compound, once converted to cefuroxime, is localized within the bacterial cell wall. It targets the PBPs, which are integral to the cell wall synthesis process. The subcellular localization of cefuroxime is crucial for its bactericidal activity, as it ensures that the compound effectively inhibits cell wall synthesis and leads to bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefuroxime axetil is synthesized through a series of chemical reactions starting from cefuroxime. The key steps involve the esterification of cefuroxime with 1-acetoxyethyl bromide to form this compound. The reaction typically requires an inert organic solvent and a base to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving crystalline cefuroxime in a highly polar organic solvent, followed by the addition of water to precipitate the amorphous form of this compound. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound in the body releases the active form, cefuroxime .

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is cefuroxime, which is the active antibiotic form. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .

Scientific Research Applications

Cefuroxime axetil has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cefuroxime axetil is unique in its ability to be administered orally as a prodrug, which enhances its absorption and bioavailability compared to other cephalosporins. Its broad spectrum of activity and resistance to β-lactamase enzymes make it a valuable option for treating a wide range of bacterial infections .

Properties

IUPAC Name

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJCWVGMRLCZQQ-DJMWJSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242788
Record name Cefuroxime axetil, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall.
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white crystalline powder, White powder

CAS No.

97232-96-7, 64544-07-6
Record name Cefuroxime axetil, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefuroxime axetil, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
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Record name CEFUROXIME AXETIL, (E)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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